molecular formula C15H22O B15127725 (5beta,7beta,10beta)-3,11-Eudesmadien-2-one CAS No. 86917-80-8

(5beta,7beta,10beta)-3,11-Eudesmadien-2-one

Cat. No.: B15127725
CAS No.: 86917-80-8
M. Wt: 218.33 g/mol
InChI Key: IVZATFCVCDHOLU-UHFFFAOYSA-N
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Description

(5beta,7beta,10beta)-3,11-Eudesmadien-2-one is a naturally occurring sesquiterpene compound. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have diverse structures and biological activities. This compound is known for its presence in various essential oils and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5beta,7beta,10beta)-3,11-Eudesmadien-2-one typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the extraction of essential oils from plants known to contain this compound. The extraction process can include steam distillation or solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5beta,7beta,10beta)-3,11-Eudesmadien-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

    Chemistry: It is used as a model compound to study sesquiterpene biosynthesis and reaction mechanisms.

    Biology: It has been investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating infections and inflammatory conditions.

    Industry: It is used in the formulation of fragrances and flavorings due to its aromatic properties.

Mechanism of Action

The mechanism of action of (5beta,7beta,10beta)-3,11-Eudesmadien-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    (5beta,7beta,10beta)-3,11-Eudesmadien-2-ol: A hydroxylated derivative with similar biological activities.

    (5beta,7beta,10beta)-3,11-Eudesmadien-2-acetate: An esterified derivative used in fragrance formulations.

Uniqueness

(5beta,7beta,10beta)-3,11-Eudesmadien-2-one is unique due to its specific structure and the presence of a ketone functional group, which imparts distinct chemical and biological properties compared to its derivatives.

Properties

CAS No.

86917-80-8

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

4,8a-dimethyl-6-prop-1-en-2-yl-1,4a,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12/h7,12,14H,1,5-6,8-9H2,2-4H3

InChI Key

IVZATFCVCDHOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC2(C1CC(CC2)C(=C)C)C

melting_point

38 °C

physical_description

Solid

Origin of Product

United States

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